Sodium aluminum sulfate dodecahydrate

Description

Historical Perspectives and Foundational Contributions to Sulfate (B86663) Chemistry

The history of sulfate chemistry is deeply intertwined with the discovery and application of alums. The term "alum" has ancient origins, with records of its use dating back to the 5th century BCE when the Greek historian Herodotus mentioned it. wikipedia.org Ancient civilizations, including those in Egypt and Mesopotamia, utilized alum, primarily potassium alum, for various purposes, most notably as a mordant in dyeing to fix colors onto textiles and in medicine. wikipedia.orgteeswildlife.org For centuries, the true chemical nature of these substances remained unknown.

The Age of Enlightenment brought significant advancements in chemical understanding. In 1754, German chemist Andreas Sigismund Marggraf made a pivotal contribution by demonstrating that alumina (B75360), or earth of alum, could be synthesized by reacting clay with sulfuric acid. wikipedia.org He recognized that adding soda or potash to a solution of this new earth in sulfuric acid produced alum. wikipedia.org Furthering this work, Swedish chemist Torbern Bergman in 1767 showed that alum was a double salt, requiring the presence of potassium or ammonium (B1175870) sulfates to form from aluminum sulfate. wikipedia.org The definitive composition of common alum as a double salt of sulfuric acid, alumina, and potash was finally established by French chemist Louis Vauquelin in 1797. wikipedia.org These foundational discoveries paved the way for the characterization of other alums, including sodium alum, distinguishing them as a specific class of hydrated double sulfate salts.

Contemporary Relevance of Sodium Aluminum Sulfate Dodecahydrate in Chemical Science and Engineering

This compound, also known as soda alum, holds considerable importance in several modern applications, stemming from its specific chemical reactivity and structural properties. wikipedia.orgwikipedia.org Its production involves combining sodium sulfate and aluminum sulfate, with an estimated global production of 3,000 tons per year as of 2003. wikipedia.org

In the field of food chemistry and engineering , it is widely used as a leavening acid in the baking industry, carrying the E number E521. wikipedia.orgfoodadditives.net It is a key component of double-acting baking powders, often combined with a fast-acting acid like monocalcium phosphate (B84403) and an alkali such as sodium bicarbonate. bakesomebread.comquora.com The primary function of sodium aluminum sulfate is its slow reaction rate at room temperature; it requires the heat of the oven to dissolve and react with the bicarbonate, releasing carbon dioxide gas. foodadditives.netbakerpedia.com This delayed gas release provides leavening during the baking process, contributing to the final texture and volume of products like cakes, muffins, and tortillas. bakesomebread.combakerpedia.com

In environmental and chemical engineering , the compound serves as a flocculant in water treatment and disinfection. wikipedia.org When added to water, the aluminum ions hydrolyze to form gelatinous precipitates of aluminum hydroxide (B78521). alliancechemical.com These precipitates neutralize and enmesh suspended colloidal particles, forming larger aggregates or "flocs." alliancechemical.com The increased size and weight of these flocs facilitate their removal from the water through sedimentation and filtration, thus clarifying the water. alliancechemical.commdpi.com While effective, its use is often favored for industrial applications due to its caustic action. wikipedia.org

Furthermore, in the textile and chemical industry , sodium aluminum sulfate acts as a mordant in dyeing processes. nih.govbotanicalcolors.com A mordant is a substance that helps to fix a dye to the fibers of a fabric, improving the washfastness and lightfastness of the color. naturaldyes.cathemazi.com The aluminum ions from the alum form a complex with the dye molecules and bond to the fabric, ensuring a more durable and vibrant coloration. naturaldyes.ca

Methodological Approaches in Compound-Specific Research

The characterization of this compound relies on a suite of established analytical techniques that provide insight into its structure, composition, and thermal behavior.

X-ray Diffraction (XRD) is a fundamental method for elucidating the crystal structure. Studies have confirmed that this compound crystallizes in the classical cubic alum structure, belonging to the space group Pa3. wikipedia.org The lattice constant has been determined to be a = 1221.4 pm. wikipedia.orgwikiwand.com This technique allows for the precise determination of atomic positions within the crystal lattice, revealing an ordered arrangement where the aluminum and sodium ions are surrounded by water molecules and sulfate tetrahedra. iucr.orgarizona.edu

Thermal Analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the compound's behavior upon heating. These methods are crucial for understanding the dehydration process, where the twelve water molecules of hydration are lost. researchgate.netresearchgate.net The process occurs in distinct stages, which can be correlated with specific temperature ranges, ultimately leading to the formation of the anhydrous salt and subsequent decomposition at higher temperatures to aluminum oxides. researchgate.netakjournals.com For instance, the dodecahydrate form has a melting point of approximately 61 °C, which is associated with the initial loss of water. wikipedia.orgamericanelements.com

Spectroscopic Methods , such as Infrared (IR) spectroscopy, provide information about the chemical bonds within the compound. For hydrated salts like this compound, IR spectroscopy can identify the vibrational modes associated with the sulfate ions and the water molecules, confirming their presence and offering insights into their bonding environment within the crystal structure. mdpi.com

The combination of these methodological approaches enables a comprehensive scientific understanding of this compound, from its macroscopic properties to its atomic-level structure and behavior. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | NaAl(SO₄)₂·12H₂O | wikipedia.orgnoaa.gov |

| Molar Mass | 458.28 g/mol | wikiwand.com |

| Appearance | White crystalline powder/Colorless crystals | wikipedia.orgchemicalbook.combakerpedia.com |

| Density | 1.675 g/cm³ (at 20 °C) | wikipedia.orgnih.gov |

| Melting Point | 61 °C (142 °F; 334 K) | wikipedia.orgamericanelements.com |

| Solubility in Water | 208 g/100 ml (at 15 °C) | wikipedia.orggithub.io |

| Crystal System | Cubic | wikipedia.orggithub.io |

| Space Group | Pa3 | wikipedia.orgwikiwand.com |

| Refractive Index | 1.4388 | wikipedia.orgnih.gov |

Structure

2D Structure

Properties

CAS No. |

7784-28-3 |

|---|---|

Molecular Formula |

AlNa(SO4)2· nH2O (n = 0 or 12) AlH24NaO20S2 |

Molecular Weight |

458.3 g/mol |

IUPAC Name |

aluminum;sodium;disulfate;dodecahydrate |

InChI |

InChI=1S/Al.Na.2H2O4S.12H2O/c;;2*1-5(2,3)4;;;;;;;;;;;;/h;;2*(H2,1,2,3,4);12*1H2/q+3;+1;;;;;;;;;;;;;;/p-4 |

InChI Key |

ZEMWIYASLJTEHQ-UHFFFAOYSA-J |

impurities |

Potassium sulfate, sodium silicate and alkali (soda ash) |

SMILES |

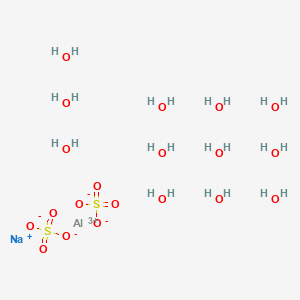

O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Al+3] |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Al+3] |

Color/Form |

COLORLESS, CUBIC OCTAHEDRAL CRYSTALS WHITE GRANULES OR POWDER |

density |

Sp gr: 1.675 at 20 °C |

melting_point |

ABOUT 60 °C |

Other CAS No. |

7784-28-3 |

physical_description |

Transparent crystals or white crystalline powde |

solubility |

Dodecahydrate is freely soluble in water. The anhydrous form is slowly soluble in water. Both forms are insoluble in ethanol PRACTICALLY INSOL IN ALCOHOL 110 g anhydrous salt/100 cc of water at 15 °C |

Origin of Product |

United States |

Synthesis and Crystallization Research

Advanced Synthetic Pathways and Reaction Engineering

The conventional method for synthesizing sodium aluminum sulfate (B86663) dodecahydrate involves the reaction of sodium sulfate and aluminum sulfate in an aqueous solution. wikipedia.org However, ongoing research is focused on refining this process to enhance efficiency, yield, and product quality.

The crystallization of sodium aluminum sulfate dodecahydrate from a solution is a critical step that largely determines the final product's properties. The process is typically initiated by preparing concentrated solutions of sodium sulfate and aluminum sulfate, which are then mixed, often at elevated temperatures to ensure complete dissolution. google.com Crystallization then occurs upon cooling. google.com The kinetics of this process, which describe the rates of crystal nucleation and growth, are influenced by a variety of factors. While specific kinetic models for this compound are not extensively detailed in publicly available literature, the principles can be understood by examining related sulfate salts. For instance, studies on sodium sulfate decahydrate (B1171855) have employed models like the classical nucleation theory and secondary nucleation models to analyze crystallization kinetics. umaine.edugoogle.com These models help in understanding the energy barriers to nucleation and the mechanisms of crystal growth.

The mechanism of crystallization for this compound involves the self-assembly of sodium ions, aluminum ions, sulfate ions, and water molecules into a highly ordered, cubic crystal lattice structure. wikipedia.org The formation of this structure is a complex process that begins with the formation of stable nuclei within the supersaturated solution, followed by the growth of these nuclei into larger crystals.

Supersaturation and temperature are paramount in controlling the crystal growth of this compound. Supersaturation, the state where a solution contains more dissolved solute than can be held at equilibrium, is the driving force for crystallization. quora.com The level of supersaturation directly impacts both the nucleation rate and the crystal growth rate. google.com

The method by which supersaturation is achieved can also affect crystal growth. google.com For instance, a rapid decrease in temperature can create a high level of supersaturation, leading to rapid nucleation and the formation of many small crystals. Conversely, a slower, more controlled cooling process allows for the growth of larger, more well-defined crystals. google.com The solubility of sodium alum is notably high, with 100 parts of water dissolving 110 parts of the salt at 0 °C and 51 parts at 16 °C, highlighting the significant effect of temperature on its solubility and thus on the supersaturation level during cooling. wikipedia.org A patent for an industrial production method specifies a crystallization temperature range of -5 to 25 °C.

The following table outlines the solubility of sodium alum at different temperatures, illustrating the basis for controlling crystallization through temperature manipulation.

| Temperature (°C) | Solubility ( g/100 mL of water) |

| 0 | 110 |

| 16 | 51 |

| Data sourced from Wikipedia wikipedia.org |

The traditional production of aluminum sulfate, a key precursor for this compound, is an energy-intensive process. This has prompted a move towards more environmentally friendly and sustainable manufacturing practices. Green chemistry principles are being applied to reduce the environmental footprint of aluminum sulfate production, which in turn affects the sustainability of this compound synthesis.

Innovations in this area include the development of cleaner production methods and improved waste management strategies. One approach involves utilizing industrial byproducts as raw materials. For example, a patented process describes the production of sodium aluminum sulfate from the sodium aluminate solution generated during alumina (B75360) production, which makes use of sodium sulfate that is otherwise considered a harmful impurity in that process. google.com This method not only provides a value-added product from a waste stream but also reduces the need for virgin raw materials. Furthermore, recycling efforts for aluminum sulfate are being explored as a sustainable alternative to new production.

Investigation of Impurity Effects on Crystallization Morphology and Purity

The presence of impurities during the crystallization of this compound can have a significant impact on the morphology (shape) and purity of the final crystals. Iron is a common impurity, often originating from the raw materials used in the production of aluminum sulfate. The presence of such impurities can lead to the formation of a plastic-like magma that is difficult to wash and handle, ultimately affecting the purity of the product.

Research on related compounds has shown that impurities can alter crystallization kinetics by adsorbing onto the crystal surface, which can either inhibit or, in some cases, modify the growth of specific crystal faces. wikipedia.org This can lead to changes in the crystal habit, for example, from the typical octahedral shape of alums to more complex or less desirable forms. In some instances, impurities can become entrapped within the growing crystal, forming inclusions that compromise the purity of the final product.

The following table summarizes the potential effects of impurities on the crystallization of this compound.

| Impurity Effect | Description |

| Morphological Changes | Alteration of the typical octahedral crystal shape. |

| Kinetic Effects | Inhibition or modification of crystal growth rates. |

| Purity Reduction | Entrapment of impurities within the crystal lattice, forming inclusions. |

| Handling Difficulties | Formation of undesirable product forms, such as plastic-like magmas. |

Solid-State Synthesis and Mechanochemical Approaches

While solution-phase crystallization is the most common method for producing this compound, research has also explored alternative synthetic routes, including solid-state synthesis. A patented process describes a method for manufacturing sodium aluminum sulfate by reacting dry, premixed acid sodium sulfate and dry aluminum sulfate. The mixture is heated to just below a red heat, causing a reaction that forms sodium aluminum sulfate and drives off sulfuric acid as a vapor. This method offers a solvent-free route to the anhydrous form of the compound.

Scale-Up Methodologies and Process Intensification Studies

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges. An estimated 3,000 tons of sodium aluminum sulfate are produced annually worldwide, indicating that successful scale-up has been achieved. wikipedia.org

Patented industrial processes provide insight into the methodologies employed for large-scale production. One such process involves the reaction of aluminum sulfate and sodium sulfate solutions at elevated temperatures (80-100 °C), followed by cooling to induce crystallization. The concentration of the reactants is a critical parameter, with one patent specifying a mixed liquid concentration of 6.5-8.5% Al₂O₃ and 7.2-11% Na₂SO₄. Another patent details a process where a hot, concentrated solution of sodium aluminum sulfate is added to a cooled slurry of the same compound to control crystallization.

Process intensification, which aims to develop smaller, more efficient, and more sustainable production processes, is a key area of modern chemical engineering. While not explicitly detailed for this compound production in the available literature, the principles of process intensification can be applied. This could involve the use of advanced crystallizers that offer better control over temperature and supersaturation, or the integration of reaction and crystallization steps to improve efficiency.

Structural Elucidation and Advanced Characterization

Spectroscopic Probing of Molecular Structure and Bonding Environments

Spectroscopy provides a window into the atomic and molecular level, offering detailed information on functional groups, local atomic environments, and electronic structure.

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups within the compound, primarily the sulfate (B86663) anions (SO₄²⁻) and the water of hydration (H₂O).

The sulfate ion, belonging to the Td point group in its free state, exhibits four fundamental vibrational modes: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate antisymmetric stretch (ν₃), and the triply degenerate bend (ν₄). In the crystalline structure of an alum, the site symmetry of the sulfate ion is lowered, leading to the splitting of degenerate modes and the activation of modes that are inactive in the free ion state.

Sulfate (SO₄²⁻) Vibrations : In related sulfate-containing minerals, the strong Raman band corresponding to the ν₁ symmetric stretching mode appears near 981-991 cm⁻¹. researchgate.netnih.gov The ν₃ antisymmetric stretching mode is typically observed as bands in the 1104-1132 cm⁻¹ region in Raman spectra. nih.gov The ν₂ and ν₄ bending modes are found at lower wavenumbers; for instance, ν₂ modes can be seen around 455-534 cm⁻¹ and the ν₄ mode near 618 cm⁻¹. nih.gov

Water of Hydration (H₂O) Vibrations : The presence of twelve water molecules gives rise to distinct vibrational bands. A broad absorption band due to O-H stretching vibrations is typically observed around 3400 cm⁻¹, while the O-H bending vibration appears near 1620 cm⁻¹. kashanu.ac.ir The presence of multiple, non-equivalent water units in the crystal lattice, as is common in hydrated minerals, can lead to the appearance of several distinct bands in the O-H stretching region (typically 2800-3500 cm⁻¹). nih.gov

The following table summarizes typical vibrational band assignments for hydrated sulfates, which are analogous to what would be expected for sodium aluminum sulfate dodecahydrate.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Assignment |

| ν₁ (SO₄²⁻) | ~991 | Raman | Symmetric Stretch |

| ν₃ (SO₄²⁻) | ~1104, ~1132 | Raman, FTIR | Antisymmetric Stretch |

| ν₄ (SO₄²⁻) | ~618 | Raman, FTIR | Bending Mode |

| ν₂ (SO₄²⁻) | ~455, ~505, ~534 | Raman | Bending Mode |

| -OH Stretch (H₂O) | ~2800-3500 | FTIR, Raman | Stretching Vibrations |

| -OH Bend (H₂O) | ~1620 | FTIR | Bending Vibration |

Data compiled from analogous sulfate mineral studies. nih.govkashanu.ac.ir

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei. For this compound, ²⁷Al NMR is particularly informative. The ²⁷Al nucleus is magnetically active with 100% natural abundance, making it a good candidate for NMR studies. mdpi.com

In aqueous solutions of aluminum sulfate, ²⁷Al NMR can distinguish between different aluminum species. Studies have identified the hexa-aqua aluminum ion, [Al(H₂O)₆]³⁺, which shows a characteristic peak at approximately 0.9 ppm. mdpi.comresearchgate.net A second species, where one water molecule is replaced by a sulfate ion, [Al(H₂O)₅SO₄]⁺, is also observed with a chemical shift around -2.4 ppm. mdpi.comresearchgate.net The relative intensities of these peaks are dependent on factors such as pH and concentration. mdpi.com In the solid state, ²⁷Al MAS (Magic Angle Spinning) NMR would provide insights into the coordination and symmetry of the aluminum sites within the crystal lattice.

X-ray based spectroscopic techniques provide information on the electronic states and elemental composition of a material.

X-ray Photoelectron Spectroscopy (XPS) measures the kinetic energy of electrons ejected from a material when irradiated with X-rays. It is highly surface-sensitive and can be used to determine the elemental composition and oxidation states of the constituent atoms (Na, Al, S, O). For example, XPS has been employed to confirm the presence and concentration of aluminum ions in complex matrices containing aluminum sulfate. elsevierpure.com

X-ray Absorption Spectroscopy (XAS) provides information on the local geometric and electronic structure around a specific absorbing atom. The X-ray Absorption Near Edge Structure (XANES) region is sensitive to the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing atom. The Extended X-ray Absorption Fine Structure (EXAFS) region can be analyzed to determine the distances, coordination number, and species of the atoms in the immediate vicinity of the absorbing atom.

Diffraction Techniques for Crystalline Lattice Determination

Diffraction techniques are essential for determining the three-dimensional arrangement of atoms within a crystalline solid.

X-ray diffraction (XRD) is the primary method for determining the crystal structure of materials. This compound belongs to a class of compounds known as alums, which have a characteristic crystal structure.

At room temperature, alums typically crystallize in a cubic system with the space group Pa3. wikipedia.orgarizona.edu For this compound, the lattice constant 'a' has been determined to be 1221.4 pm. wikipedia.org Within this structure, the aluminum (Al³⁺) and sodium (Na⁺) ions each exhibit octahedral coordination geometry, being surrounded by six water molecules. wikipedia.org Powder XRD (XRPD) is used to confirm the phase purity of a sample and can be used to determine the average grain size of nanocrystalline powders. scielo.br

The following table summarizes the crystallographic data for this compound.

| Parameter | Value | Reference |

| Crystal System | Cubic | wikipedia.org |

| Space Group | Pa3 (No. 205) | wikipedia.orgarizona.edu |

| Lattice Constant (a) | 1221.4 pm | wikipedia.org |

| Coordination Geometry (Al³⁺) | Octahedral | wikipedia.org |

| Coordination Geometry (Na⁺) | Octahedral | wikipedia.org |

While X-ray diffraction is excellent for locating electron-dense atoms like Al, S, and Na, it is less effective at precisely locating light atoms such as hydrogen. Neutron diffraction overcomes this limitation because neutrons scatter from atomic nuclei rather than electrons.

Electron Microscopy and Nanostructural Characterization

Electron microscopy provides unparalleled insight into the micro and nanostructural features of crystalline materials. For this compound, these techniques are crucial for understanding its crystal habit and identifying any imperfections within its lattice.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface features and morphology of materials. In the case of this compound, SEM analysis confirms its characteristic crystal habit. Like other alums, it crystallizes in the cubic system, typically forming well-defined octahedral crystals. elsevierpure.comhandbookofmineralogy.org The crystal faces are generally smooth, though variations in growth conditions can lead to the development of stepped or layered surface features.

Transmission Electron Microscopy (TEM) allows for the examination of the internal structure of materials at a much higher resolution than SEM, making it suitable for identifying crystal lattice defects. While specific TEM studies on this compound are not extensively documented in publicly available literature, the types of defects observable in similar crystalline structures can be inferred.

Crystalline materials are rarely perfect and contain various types of defects that can influence their physical and chemical properties. wikipedia.org These imperfections can include:

Point Defects: These involve a single lattice point and include vacancies (a missing atom or ion) or interstitial atoms (an atom in a non-lattice site).

Line Defects (Dislocations): These are one-dimensional defects, such as edge dislocations (an extra half-plane of atoms) or screw dislocations (a spiral ramp in the lattice). Dislocations can impact the mechanical strength of the crystal.

Planar Defects (Grain Boundaries and Stacking Faults): These are two-dimensional defects. Grain boundaries are the interfaces between different crystal orientations in a polycrystalline solid. Stacking faults are interruptions in the normal stacking sequence of crystal planes.

For this compound, TEM analysis would be instrumental in visualizing these defects, providing insights into the crystal's growth history and its potential behavior in various applications. The presence of a high density of defects could, for example, affect its dehydration characteristics and mechanical stability.

Thermal Analysis for Phase Transition Mechanisms and Dehydration Kinetics

Thermal analysis techniques are essential for understanding the behavior of hydrated salts like this compound upon heating. These methods provide quantitative information about phase transitions, dehydration processes, and thermal stability.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound (NaAl(SO₄)₂·12H₂O), TGA is primarily used to study its dehydration and subsequent decomposition. The process typically occurs in multiple stages.

The initial mass loss, occurring at relatively low temperatures, corresponds to the removal of the 12 molecules of water of hydration. This dehydration often proceeds in a stepwise manner, although the distinct separation of each water molecule's departure can be difficult to resolve and may appear as overlapping steps. Studies on analogous alums and hydrated sulfates suggest that the bulk of the water is lost in the temperature range of approximately 100°C to 240°C. utexas.edu The complete dehydration to the anhydrous form, NaAl(SO₄)₂, is followed by the decomposition of the sulfate at much higher temperatures, typically in the range of 500°C to 800°C, which involves the release of sulfur trioxide (SO₃). utexas.edu

Below is a representative data table illustrating the theoretical mass loss during the complete dehydration of this compound.

| Dehydration Step | Temperature Range (°C) (approximate) | Moles of H₂O Lost | Cumulative Moles of H₂O Lost | Theoretical Mass Loss (%) |

| Initial Dehydration | 100 - 240 | 12 | 12 | 47.17 |

| Sulfate Decomposition | > 500 | - | - | Further mass loss |

Note: The temperature ranges are approximate and can be influenced by factors such as heating rate and atmosphere. The dehydration may occur in several overlapping steps within this range.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the energy changes associated with phase transitions, such as melting and dehydration.

For this compound, the DSC thermogram would show a series of endothermic peaks corresponding to the energy absorbed during dehydration and melting. The melting point of the hydrated salt is around 61°C. The subsequent dehydration process, as observed in TGA, would also be represented by one or more broad endothermic peaks, indicating the energy required to break the bonds between the water molecules and the salt.

Following complete dehydration, further heating to higher temperatures would eventually lead to an endothermic peak corresponding to the decomposition of the anhydrous sodium aluminum sulfate. In some related sulfate compounds, exothermic transitions can be observed which may be associated with crystallization of amorphous phases formed during dehydration. researchgate.net

A summary of the expected thermal events in a DSC analysis of this compound is presented below.

| Thermal Event | Approximate Temperature (°C) | Type of Transformation |

| Melting | ~61 | Endothermic |

| Dehydration | 100 - 240 | Endothermic |

| Sulfate Decomposition | > 500 | Endothermic |

Note: The exact temperatures and enthalpy values of these transitions are dependent on the experimental conditions.

Chemical Reactivity, Stability, and Transformation Studies

Aqueous Solution Chemistry and Hydrolysis Equilibrium Research

Sodium aluminum sulfate (B86663) dodecahydrate, NaAl(SO₄)₂·12H₂O, is freely soluble in water, where it dissociates into its constituent ions: sodium (Na⁺), aluminum (Al³⁺), and sulfate (SO₄²⁻). acs.orgquora.comrsc.org The anhydrous form, in contrast, dissolves slowly. acs.orgquora.com The dissolution of the salt in water is not a simple hydration event but initiates a complex series of hydrolysis reactions driven by the aluminum ion.

Upon entering an aqueous solution, the aluminum cation, Al³⁺, coordinates with six water molecules to form the hexaaquaaluminium(III) ion, [Al(H₂O)₆]³⁺. uw.edu.plresearchgate.net This complex is the predominant form of aluminum in aqueous environments. uw.edu.pl The high positive charge density of the central Al³⁺ ion strongly polarizes the coordinated water molecules, weakening the oxygen-hydrogen bonds. researchgate.netlibretexts.org This polarization facilitates the release of protons (H⁺) into the solution, leading to an acidic pH. acs.orgquora.comresearchgate.net The fundamental hydrolysis equilibrium can be represented as:

[Al(H₂O)₆]³⁺ + H₂O ⇌ [Al(H₂O)₅(OH)]²⁺ + H₃O⁺ researchgate.net

This initial hydrolysis step is just the beginning of a cascade of reactions that depend heavily on the solution's pH. As the pH increases, further deprotonation occurs, leading to the formation of various mononuclear and polynuclear hydroxo complexes. rsc.org Experimental studies using potentiometric titrations have identified the formation of complex polynuclear species such as Al₃(OH)₄⁵⁺ and the large, stable Keggin-like ion, Al₁₃(OH)₃₂⁷⁺, under specific conditions. rsc.org In neutral solutions, the hydrolysis progresses to the formation of a gelatinous precipitate of aluminum hydroxide (B78521), Al(OH)₃. uw.edu.plrsc.orgyoutube.com If the pH becomes sufficiently high (basic), this precipitate can redissolve to form the tetrahydroxoaluminate ion, [Al(OH)₄]⁻. uw.edu.plresearchgate.net

Table 1: Hydrolysis Species of Aluminum in Aqueous Solution

| pH Range | Predominant Aluminum Species | Reaction Type |

|---|---|---|

| Acidic | [Al(H₂O)₆]³⁺, [Al(H₂O)₅(OH)]²⁺, Al₃(OH)₄⁵⁺ | Hydrolysis |

| Near-Neutral | Al(OH)₃ (precipitate) | Precipitation |

| Basic | [Al(OH)₄]⁻ | Redissolution |

This table is a simplified representation of the complex equilibria involved.

Kinetics and Thermodynamics of Hydration-Dehydration Processes

The stability of sodium aluminum sulfate dodecahydrate is intrinsically linked to its twelve water molecules of hydration. The processes of losing (dehydration) and gaining (hydration) this water are governed by specific kinetic and thermodynamic parameters. The dodecahydrate form is known to effloresce, or lose water of hydration, in dry air. acs.org

Studies on the thermal dehydration of related compounds, such as aluminum sulfate hydrates, provide significant insight into the process. Thermal analysis, including thermogravimetry (TG) and differential thermal analysis (DTA), shows that dehydration is not a single event but a multi-stage process. youtube.comwikipedia.org For instance, the dehydration of aluminum sulfate hydrate (B1144303) occurs in distinct stages at different temperature ranges, with a significant loss of water molecules occurring between 90°C and 300°C. youtube.com The melting point of this compound is reported to be 61°C, a temperature at which it begins to lose its water of hydration. acs.org

The kinetics of these dehydration steps can be analyzed to determine parameters like activation energy, which quantifies the energy barrier that must be overcome for the reaction to occur. youtube.com Research on various metal sulfates shows that the rates of hydration and dehydration can vary significantly. For example, studies on rare-earth sulfates have shown rapid and reversible hydration/dehydration cycles below 200°C, suggesting favorable kinetics. stackexchange.com In contrast, the hydration of anhydrous sodium sulfate (thenardite) to its decahydrate (B1171855) form (mirabilite) is kinetically sluggish, requiring high relative humidity (at least 85%) to initiate. washington.edu

The thermodynamics of the hydration-dehydration process involves the latent heat of reaction. This principle is the basis for using certain salt hydrates, like sodium sulfate decahydrate, for thermal energy storage. wikipedia.org The reaction absorbs heat during dehydration and releases it upon rehydration. However, the reversibility and efficiency of these cycles can be hampered by slow reaction kinetics and the formation of lower hydrates or anhydrous phases that are difficult to rehydrate. wikipedia.org

Interaction Mechanisms with Diverse Chemical Species in Complex Systems

This compound's utility in various applications stems from its interactions with a wide range of chemical species.

In baking, its primary role is as a slow-acting leavening acid in double-acting baking powders. quora.com It is largely unreactive at room temperature but reacts with sodium bicarbonate (baking soda) when heated in the presence of moisture. acs.orgquora.com The heat of the oven dissolves the compound, allowing the hydrolysis of the Al³⁺ ion to produce H⁺ ions. These ions then react with the sodium bicarbonate to release carbon dioxide gas, causing the batter to rise.

In water treatment, aluminum sulfate (alum) is a widely used coagulant. The hydrolysis of Al³⁺, as described in section 4.1, generates positively charged polynuclear aluminum species and precipitates of aluminum hydroxide. uw.edu.plrsc.org These species interact with and neutralize the surface charge of negatively charged colloidal particles (like clays (B1170129) and organic matter) suspended in the water. This neutralization allows the colloids to agglomerate into larger flocs that can be easily removed by sedimentation and filtration. Atomic force microscopy (AFM) studies have investigated the interaction forces between silica (B1680970) surfaces in the presence of aluminum sulfate, revealing that adsorbed hydrated aluminum species can induce strong repulsive or attractive forces depending on the specific conditions and surface types.

In the textile industry, it acts as a mordant for dyeing. acs.org The aluminum hydroxide formed upon hydrolysis binds to the fabric fibers (like cotton or wool) and also complexes with the dye molecules. This dual-binding action fixes the dye to the fabric, preventing it from washing out.

The compound also interacts with bases. The addition of sodium hydroxide to a solution of aluminum sulfate results in the precipitation of aluminum hydroxide, a reaction that can be driven to completion. youtube.com Furthermore, interactions with citrate (B86180) ions have been noted to significantly increase the systemic absorption of aluminum, as the citrate forms a neutral, readily absorbed complex with the aluminum ion.

Mechanisms of Thermal Decomposition and Solid-State Transformations

Beyond the loss of water of hydration, subjecting sodium aluminum sulfate to higher temperatures induces further decomposition and solid-state transformations. The thermal decomposition of the related aluminum sulfate is a well-studied process that serves as a model.

The decomposition pathway proceeds through several key stages. After complete dehydration, the resulting anhydrous aluminum sulfate (Al₂(SO₄)₃) is stable up to a much higher temperature. Dynamic thermogravimetric studies show that the decomposition of anhydrous aluminum sulfate begins at approximately 800°C. The primary decomposition reaction involves the release of sulfur trioxide (SO₃) gas, leaving behind alumina (B75360) (Al₂O₃).

The characteristics of the final alumina product are highly dependent on the decomposition conditions, including temperature and atmosphere. Studies have shown that different phases of alumina, such as γ-alumina and η-alumina, can be formed. The presence of other non-reactive solids in the matrix, such as potassium sulfate in the decomposition of potash alum, can influence the reaction kinetics and lower the decomposition temperature.

Isothermal kinetic studies have been used to elucidate the reaction mechanism. Depending on the conditions, the decomposition can follow different models, such as a contracting disc or contracting volume model, with calculated activation energies providing insight into the reaction rate's temperature dependence. Investigations in different atmospheres have shown that the decomposition proceeds more rapidly under reducing conditions compared to in air, indicating different reaction mechanisms are at play.

Table 2: Key Thermal Events for Sodium Aluminum Sulfate and Related Compounds

| Compound/Process | Temperature Range (°C) | Event | Product(s) |

|---|---|---|---|

| NaAl(SO₄)₂·12H₂O | > 61 | Melting / Dehydration | Anhydrous salt + Water |

| Aluminum Sulfate Hydrate | 90 - 380 | Multi-stage Dehydration | Anhydrous Al₂(SO₄)₃ + Water |

| Anhydrous Aluminum Sulfate | 600 - 900+ | Decomposition | Al₂O₃ + SO₃ |

Temperatures are approximate and can vary based on experimental conditions. acs.orgyoutube.com

Applications in Advanced Materials and Chemical Technologies Research Focus

Coagulation and Flocculation Mechanisms in Water and Wastewater Treatment Research

Sodium aluminum sulfate (B86663) is employed as a coagulant and flocculant in water and wastewater treatment, particularly for industrial applications. nih.gov The treatment process relies on a sequence of chemical and physical steps to remove suspended particles, organic matter, and other impurities. mdpi.comwatconman.org

The primary mechanism begins with coagulation , an initial step involving rapid mixing where the compound is introduced into the water. alliancechemical.com Upon dissolving, it releases highly positive trivalent aluminum ions (Al³⁺). alliancechemical.com These ions neutralize the negative surface charges of colloidal particles (like clay, silt, and organic matter) that are suspended in the water. watconman.orgalliancechemical.com This charge neutralization destabilizes the particles, overcoming the repulsive forces that keep them separate and allowing them to start aggregating. alliancechemical.com

This is followed by flocculation , a period of slow, gentle mixing. alliancechemical.com During this stage, two processes occur simultaneously. The destabilized microparticles collide and clump together. Concurrently, the aluminum ions react with the water's natural alkalinity to form gelatinous, sticky precipitates of aluminum hydroxide (B78521) (Al(OH)₃). alliancechemical.com These precipitates act as a "sweep floc" mechanism, entrapping the aggregated particles and other contaminants into larger, heavier, and more visible agglomerates called flocs. watconman.orgnih.gov

The final step is sedimentation , where the water is left in a calm basin, allowing the dense flocs to settle out via gravity, forming a sludge layer that can be removed. alliancechemical.com This process significantly reduces turbidity and removes a variety of contaminants. mdpi.comwatconman.org Research indicates that factors such as pH, coagulant dosage, and mixing energy are critical parameters that must be optimized to achieve maximum removal efficiency. watconman.orgirjmets.com While aluminum sulfate is a widely studied coagulant, research has also investigated related compounds like ammonium (B1175870) aluminum sulfate, noting differences in reaction kinetics. researchgate.net

| Stage | Primary Mechanism | Description |

|---|---|---|

| Coagulation (Flash Mix) | Charge Neutralization | Positively charged aluminum ions (Al³⁺) from the dissolved alum neutralize the negative charge of suspended colloidal particles, destabilizing them. alliancechemical.com |

| Flocculation (Slow Mix) | Particle Aggregation & Sweep Floc | Destabilized particles collide and aggregate. Simultaneously, gelatinous aluminum hydroxide (Al(OH)₃) precipitates form, trapping particles into larger flocs. watconman.orgalliancechemical.com |

| Sedimentation (Settling) | Gravity Settling | In a calm basin, the heavy flocs settle to the bottom, clarifying the water. alliancechemical.com |

Role in Material Synthesis as a Precursor or Reagent

Sodium aluminum sulfate dodecahydrate serves as a valuable precursor and reagent in the synthesis of various advanced materials due to its chemical composition, providing a source of sodium, aluminum, and sulfur.

In the field of ceramics, sodium aluminum sulfate is used as a filler. More specific research has demonstrated its role as a component in chemical binders for high-alumina refractory materials. google.com Refractories are materials designed to withstand very high temperatures. A binder containing aluminum sulfate and sodium sulfate, the constituent salts of soda alum, has been shown to produce high strength in refractory mixes at low temperatures. google.com

The presence of the sodium ion is believed to have a stabilizing effect on phosphoric acid, another component often used in such binders. google.com The combination of sodium sulfate and aluminum sulfate contributes to increased sintering, a process where ceramic particles are fused together by heat without melting. This results in a durable, heat-resistant final product. google.com These binders are particularly effective for refractory mixes containing high percentages of alumina (B75360) (75-90%). google.com

Sodium aluminum sulfate is noted for its use as a catalyst in ammonia (B1221849) synthesis. Alums, in general, are explored for their catalytic properties. For instance, potassium aluminum sulfate has been shown to be an efficient catalyst for the synthesis of trisubstituted imidazoles. researchgate.net The catalytic activity of these compounds is often attributed to the presence of the Al³⁺ ion, which can act as a Lewis acid, and their ability to provide a high surface area in certain prepared forms.

As a precursor, sodium aluminum sulfate can be used to prepare aluminum oxide (alumina), a common catalytic support, through controlled decomposition. Various techniques, such as calcination, can transform the hydrated salt into different phases of alumina (e.g., γ-Al₂O₃, α-Al₂O₃), each with distinct surface properties suitable for different catalytic applications. mdpi.com The resulting alumina support can then be impregnated with active metal species to create a final catalyst.

Integration into Inorganic Polymer Composites and Geopolymer Systems

Geopolymers are inorganic, alumino-silicate polymers that are being researched as an alternative to traditional Portland cement. researchgate.net They are formed by reacting an alumino-silicate source, such as fly ash, with an alkaline activating solution. The integration of various salts can modify the geopolymerization reaction and the final properties of the material.

Research on the effect of sodium sulfate solutions on fly ash-based geopolymers has shown that the presence of Na⁺ ions can contribute to continued geopolymerization, potentially enhancing strength. researchgate.net this compound can act as a source of both sodium and sulfate ions. Its integration into a geopolymer mix could influence the chemical environment during curing, affecting the dissolution of the aluminosilicate (B74896) source and the subsequent polycondensation of the (Si₂O₅,Al₂O₂)n framework. geopolymer.org The sulfate ions may also interact with the geopolymer structure, although further research is needed to fully understand these complex interactions. researchgate.net

Chemical Interactions in Dyeing and Mordanting Processes (e.g., histopathology staining, textiles)

Sodium aluminum sulfate is a well-established mordant in the textile industry and for the preparation of stains in histopathology. wikipedia.org A mordant is a substance that fixes a dye to a material by forming a coordination complex with the dye molecule, which then attaches to the fabric or tissue. nataliestopka.comresearchgate.net

In textile dyeing, the process typically involves pre-treating the fibers with a solution of the alum. botanicalcolors.comellistextiles.com The aluminum (Al³⁺) ions from the dissolved sodium aluminum sulfate bond to the fiber. nataliestopka.com When the mordanted fiber is introduced into the dye bath, the Al³⁺ ions form an insoluble coordination complex—a "lake"—with the dye molecules. ellistextiles.com This complex is securely anchored within the fiber, significantly improving the washfastness and lightfastness of the color. nataliestopka.comnaturaldyes.ca Sodium sulfate, a component of soda alum, is also used independently in dyeing to help the dye absorb more evenly and to enhance color fastness by reducing the repulsion between the dye and the fiber. crecompany.comresearchgate.net

In histopathology, sodium alum is a common component in hematoxylin (B73222) stain formulations. wikipedia.org Hematoxylin itself is not a dye, but its oxidized form, hematein, forms a colored complex with a mordant, typically aluminum. This alum-hematoxylin complex has a net positive charge and binds to negatively charged components in cells, most notably the phosphate (B84403) groups of nucleic acids in the cell nucleus, staining them a distinct blue-purple color.

| Step | Action | Chemical Interaction |

|---|---|---|

| 1. Mordanting | Fiber is simmered in a solution of sodium aluminum sulfate. | Al³⁺ ions from the alum penetrate and bind to the fibers (e.g., wool, cotton, silk). ellistextiles.combotanicalcolors.com |

| 2. Dyeing | The mordanted fiber is placed in a separate dye bath. | The Al³⁺ ions bound to the fiber form a coordination complex with the dye molecules. nataliestopka.comresearchgate.net |

| 3. Result | Formation of an insoluble pigment. | The dye-mordant complex is locked into the fiber, enhancing color permanence. ellistextiles.com |

Exploration in Thermal Energy Storage Systems as a Hydrated Salt Component (PCM research)

Hydrated salts like this compound are investigated as phase change materials (PCMs) for thermal energy storage. cip.com.cn PCMs utilize their latent heat of fusion—the energy absorbed or released during a solid-to-liquid phase transition—to store and release large amounts of thermal energy at a nearly constant temperature. osti.gov

This compound has a melting point of approximately 61°C (142°F), making it potentially suitable for low-to-mid temperature applications such as solar heating and waste heat recovery. When the material is heated to its melting point, it absorbs a significant amount of latent heat as the salt dissolves in its own water of hydration. This energy is later released when the material cools and solidifies.

Research in this area focuses on overcoming inherent challenges of hydrated salt PCMs, such as supercooling (where the material cools below its freezing point without solidifying) and phase separation. osti.govacs.org Studies often involve creating eutectic mixtures or composites. For example, a eutectic composite of ammonium aluminum sulfate dodecahydrate and sodium sulfate decahydrate (B1171855) was developed to achieve a specific phase change temperature and improve thermal properties. Additives like nucleating agents and thickening agents are also incorporated to reduce supercooling and enhance long-term cycling stability. acs.org

| Property | Value / Description | Relevance to Thermal Energy Storage |

|---|---|---|

| Chemical Formula | NaAl(SO₄)₂·12H₂O | The 12 water molecules (dodecahydrate) are crucial for the phase change mechanism. wikipedia.org |

| Melting Point | ~61 °C | Defines the operating temperature for heat storage and release. |

| Principle of Operation | Latent Heat of Fusion | Absorbs/releases large amounts of energy during melting/solidification at a constant temperature. osti.gov |

| Research Focus | Mitigating Supercooling & Phase Separation | Developing composites and adding nucleating agents to improve performance and stability. acs.org |

Nucleation Control and Supercooling Mitigation Strategies

This compound, a hydrated salt, exhibits significant potential as a phase change material (PCM) for thermal energy storage. However, its practical application is often hindered by a high degree of supercooling, a phenomenon where the material remains in a liquid state below its freezing point. This delays the release of stored latent heat and can render the thermal storage system unreliable. Research into mitigating this issue is crucial for its viability in advanced materials and chemical technologies. The primary strategy to counteract supercooling is to introduce nucleating agents that promote heterogeneous nucleation, providing sites for crystal formation to begin at or near the material's melting point.

While direct research on this compound is limited, studies on analogous and related isomorphous alums, such as ammonium aluminum sulfate dodecahydrate (AASD) and potassium aluminum sulfate dodecahydrate, as well as eutectic mixtures involving sodium sulfate, provide significant insights into effective nucleation and supercooling mitigation strategies. These studies often explore the addition of various nucleating agents and thickening agents to improve the thermal performance of the hydrated salt systems.

For instance, in eutectic mixtures of AASD and sodium sulfate, researchers have investigated the efficacy of different nucleating agents. One study demonstrated that the addition of 1 wt% alumina as a nucleating agent to an ammonium aluminum sulfate dodecahydrate-sodium sulfate decahydrate eutectic composite significantly reduced the degree of supercooling from 9.4°C to 2.5°C. bohrium.com This highlights the effectiveness of metallic oxides in promoting nucleation.

Further research on AASD-based composite PCMs has explored a variety of additives. In one comprehensive study, forty different composite PCMs were developed by mixing AASD with additives such as calcium fluoride (B91410) (CaF2), xanthan gum (a thickening agent), and various nanoparticles. justia.com The results indicated that a combination of additives is often more effective than a single agent. For example, a formulation of AASD with 2 wt% xanthan gum and 2 wt% calcium fluoride, along with nanoparticles, demonstrated excellent thermal reliability and a controlled crystallization temperature. justia.com The thickening agents, like xanthan gum or sodium alginate, help to prevent phase separation, ensuring the nucleating agents remain dispersed throughout the material.

The table below summarizes findings from research on related hydrated salt systems, which can inform strategies for this compound.

| Base Material System | Nucleating Agent/Additive | Concentration | Observed Effect on Supercooling |

| Ammonium Aluminum Sulfate Dodecahydrate-Sodium Sulfate Decahydrate Eutectic | Alumina | 1 wt% | Supercooling reduced from 9.4°C to 2.5°C. bohrium.com |

| Ammonium Aluminum Sulfate Dodecahydrate (AASD) | Calcium Fluoride (CaF2) | 2 wt% | Part of an optimal formulation that improved thermal reliability. justia.com |

| AASD and Magnesium Sulfate Heptahydrate (MSH) Eutectic | Calcium Chloride Dihydrate (CaCl2·2H2O) | 1.0 wt% | Part of the best formulation after thermal cycling tests. researchgate.net |

| AASD and MSH Eutectic | Potassium Aluminum Sulfate Dodecahydrate (KAl(SO4)2·12H2O) | 2.0 wt% | Achieved a supercooling degree of 24.3°C in combination with sodium alginate. researchgate.net |

These findings suggest that a systematic approach, often involving the screening of various isostructural compounds, metallic oxides, and chlorides, is effective in identifying suitable nucleating agents. The combination of these nucleating agents with gelling or thickening agents to prevent segregation is a key strategy for achieving long-term stability and reliable performance in hydrated salt PCM systems.

Heat Transfer Enhancement in Composite Phase Change Materials

The primary approach to enhancing heat transfer is the dispersion of thermally conductive fillers such as graphite (B72142), carbon nanotubes, or metallic foams and particles within the PCM. These materials create a thermally conductive network that facilitates more rapid heat transfer throughout the volume of the PCM.

Research on eutectic mixtures containing ammonium aluminum sulfate dodecahydrate and sodium sulfate has demonstrated the effectiveness of this approach. The addition of expanded graphite (EG) to these eutectic composites has been shown to significantly improve thermal conductivity. bohrium.com For instance, one study reported that the thermal conductivity of a composite material was 1.73 times that of the raw material after the addition of expanded graphite. bohrium.com The porous structure of expanded graphite not only provides a conductive pathway but also helps in containing the molten salt, preventing leakage.

In a study on ammonium alum (A-alum), expanded graphite was used to adsorb the PCM, creating a composite that addressed both supercooling and low thermal conductivity. The resulting composite phase change material (CPCM) exhibited a thermal conductivity that was 27 times higher than that of pure A-alum. researchgate.net This dramatic increase underscores the efficacy of creating a well-dispersed, high-conductivity matrix.

The table below presents research findings on heat transfer enhancement in related hydrated salt composite PCMs.

| Base PCM | Enhancement Material | Concentration/Form | Improvement in Thermal Conductivity |

| Ammonium Aluminum Sulfate Dodecahydrate-Sodium Sulfate Decahydrate Eutectic | Expanded Graphite | Not specified | 1.73 times higher than the raw material. bohrium.com |

| Ammonium Alum (A-alum) | Expanded Graphite | Not specified | 27 times higher than pure A-alum. researchgate.net |

| Sodium Sulfate Decahydrate (SSD) | Expanded Graphite (EG) | 25 wt% | 583% increase, reaching 4.1 W/m-K. iaea.org |

| Paraffin (as a comparison) | Carbonized Kaolin | Not specified | Thermal conductivity increased by up to 2.01 times. researchgate.net |

Analytical Chemistry and Quality Control Methodologies

Advanced Chromatographic and Separation Techniques for Purity Assessment

The purity of sodium aluminum sulfate (B86663) dodecahydrate is critical for its various industrial and laboratory applications. americanelements.com Advanced chromatographic and separation techniques are employed to resolve, identify, and quantify the principal components, impurities, and potential contaminants. These methods offer high resolution and sensitivity for a comprehensive purity assessment.

Ion chromatography (IC) is a primary technique for the analysis of the ionic constituents of sodium aluminum sulfate dodecahydrate. It is particularly effective for the simultaneous determination of the sulfate anion (SO₄²⁻) and the sodium cation (Na⁺). In this method, a sample solution is passed through an ion-exchange column, which separates the ions based on their affinity for the stationary phase. A conductivity detector is typically used for quantification.

High-performance liquid chromatography (HPLC) can also be adapted for purity analysis. While the inorganic ions themselves are not directly suitable for traditional reversed-phase HPLC, derivatization techniques can be used to attach a chromophore, enabling UV detection. nih.gov More commonly, HPLC is used in ion-exchange or ion-pair modes for the separation of the inorganic cations and anions.

Capillary electrophoresis (CE) offers another high-resolution separation technique. CE separates ions based on their electrophoretic mobility in an electrolyte-filled capillary under an applied electric field. This technique is known for its high efficiency, short analysis times, and minimal sample consumption, making it suitable for the analysis of the primary ions and the detection of other cationic or anionic impurities. saspublishers.com

Separation techniques are also crucial for isolating non-ionic or complexed impurities. Techniques such as size-exclusion chromatography can be used to separate polymeric aluminum species that may form under certain conditions. The fundamental principle of these separation techniques is the differential partitioning of analytes between a stationary phase and a mobile phase, allowing for their isolation and subsequent detection. epa.gov

Potentiometric and Conductometric Titrations for Quantitative Analysis

Quantitative analysis of this compound often relies on classical titrimetric methods that have been refined for accuracy and automation, such as potentiometric and conductometric titrations. These methods are invaluable for determining the exact stoichiometry and concentration of the aluminum and sulfate components.

Potentiometric Titration is used for the precise quantification of aluminum. A common approach is a complexometric back-titration. titrations.info In this procedure, a known excess of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), is added to the sample solution. fao.org The EDTA forms a stable complex with the aluminum ions (Al³⁺). titrations.info The reaction is often slow at room temperature, so the solution is typically heated to ensure complete complexation. titrations.info The unreacted EDTA is then titrated with a standard solution of a metal ion like zinc sulfate or copper sulfate. titrations.infofao.orgmetrohm.com The endpoint is detected by a sharp change in the potential of an ion-selective electrode, which is measured by a potentiometer. This allows for the calculation of the amount of EDTA that reacted with the aluminum, and thus the concentration of aluminum in the original sample. titrations.info

Conductometric Titration measures the change in electrical conductivity of the solution as a titrant is added. byjus.com This method is particularly useful for the determination of sulfate. The titration of a solution of sodium aluminum sulfate with a standard solution of barium chloride results in the precipitation of barium sulfate (BaSO₄). dqaluminumsulfate.com As the titration proceeds, the highly mobile sulfate ions are replaced by the less mobile chloride ions, causing the conductivity to decrease. Once all the sulfate has precipitated, further addition of barium chloride introduces an excess of mobile Ba²⁺ and Cl⁻ ions, leading to a sharp increase in conductivity. The endpoint is the point of minimum conductivity, which can be determined graphically by plotting conductivity against the volume of titrant added. byjus.com This technique can also be applied to the titration of aluminum with a strong base like sodium hydroxide (B78521), where the precipitation of aluminum hydroxide causes distinct changes in the solution's conductivity. iu.edu

The table below summarizes typical titrants and principles for these methods.

| Analytical Method | Analyte | Titrant | Principle |

| Potentiometric Titration | Aluminum (Al³⁺) | Zinc Sulfate (after adding excess EDTA) | Complexometric back-titration; endpoint detected by potential change. titrations.infofao.org |

| Conductometric Titration | Sulfate (SO₄²⁻) | Barium Chloride (BaCl₂) | Precipitation titration; endpoint is the minimum conductivity. dqaluminumsulfate.com |

| Conductometric Titration | Aluminum (Al³⁺) | Sodium Hydroxide (NaOH) | Precipitation titration; endpoint determined by changes in conductivity slopes. iu.edu |

Hyphenated Analytical Techniques for Comprehensive Chemical Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful platform for the comprehensive chemical profiling of this compound. nih.govsaspublishers.comspringernature.com These techniques are capable of separating complex mixtures and providing structural information for the identification of individual components, including trace impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier technique for this purpose. saspublishers.com It combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. While direct analysis of the simple inorganic ions is possible, LC-MS is exceptionally useful for identifying and quantifying organic impurities, additives, or degradation products that might be present in technical-grade samples. The mass spectrometer provides mass-to-charge ratio data, which allows for the determination of the molecular weight of eluted compounds and, with tandem MS (MS/MS), provides fragmentation patterns for structural elucidation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital hyphenated technique, primarily used for the analysis of volatile or semi-volatile organic impurities. nih.gov Although sodium aluminum sulfate itself is not volatile, impurities could be introduced during manufacturing or from packaging materials. The sample extract is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated components then enter the mass spectrometer for detection and identification. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) offers the direct, on-line acquisition of NMR spectra of compounds separated by HPLC. nih.gov This provides unambiguous structural information without the need to isolate each component individually. While less common than LC-MS due to lower sensitivity, LC-NMR is unparalleled for the structural characterization of unknown impurities or complex additives. nih.govsaspublishers.com

These hyphenated techniques are instrumental in moving beyond simple purity assays to a full chemical characterization, which is essential for quality control in high-purity applications. springernature.com

Spectrophotometric Methods for Trace Element and Impurity Detection

Spectrophotometry is a widely used, cost-effective, and sensitive method for detecting and quantifying trace elements and impurities in this compound. dqaluminumsulfate.com The method is based on the principle that chemical species absorb light at specific wavelengths. By measuring the absorbance of a solution, the concentration of the analyte can be determined using the Beer-Lambert law.

To enhance selectivity and sensitivity, chromogenic reagents are often employed. These reagents form a colored complex with the specific analyte of interest, and the intensity of the color is proportional to the analyte's concentration.

Determination of Trace Aluminum: For samples where aluminum is a trace component, or for specific matrix conditions, spectrophotometric methods using reagents like Eriochrome Cyanine R (ECR) are common. bme.huresearchgate.net The Al-ECR complex forms a distinct color that can be measured, typically around 584 nm, to determine the aluminum concentration. researchgate.net The pH of the solution is a critical parameter and is usually controlled with a buffer system. bme.huresearchgate.net

Determination of Iron Impurities: Iron is a common impurity in aluminum salts. researchgate.net It can be quantified spectrophotometrically by forming a colored complex with reagents such as 1,10-phenanthroline (B135089) or thiocyanate. The iron (II)-phenanthroline complex, for instance, has a strong absorbance that allows for the detection of iron at parts-per-million (ppm) levels. dqaluminumsulfate.com

Determination of Other Trace Metals: Atomic Absorption Spectroscopy (AAS) is a type of spectrophotometric method used to determine specific trace metals. dqaluminumsulfate.com In AAS, a sample is atomized, and the amount of light absorbed by the ground-state atoms at a characteristic wavelength is measured. This technique is highly specific and can be used to quantify various metallic impurities like lead, calcium, and potassium. fao.orgdqaluminumsulfate.com

The table below provides examples of spectrophotometric methods for common impurities.

| Impurity | Reagent/Method | Wavelength (nm) | Principle |

| Iron (Fe) | 1,10-Phenanthroline | ~510 | Formation of a colored complex with Fe(II). dqaluminumsulfate.com |

| Aluminum (Al) | Eriochrome Cyanine R (ECR) | ~584 | Formation of a colored complex with Al(III). researchgate.net |

| Lead (Pb) | Atomic Absorption Spectroscopy (AAS) | 283.3 | Measurement of light absorption by atomized lead. fao.org |

| Sulfate (SO₄²⁻) | 2-Aminoperimidine | Not specified | Precipitation followed by dissolution and spectrophotometric measurement. nih.gov |

Development of Standardized Research Protocols for Characterization

The development and implementation of standardized research protocols are fundamental to ensuring the consistent quality, purity, and characterization of this compound. fao.orgcalpaclab.com Standardization allows for reliable comparison of results across different laboratories and manufacturing batches. These protocols are often based on guidelines from pharmacopoeias and standards organizations. americanelements.comthegoodscentscompany.com

Key Components of a Standardized Protocol:

Identification: The protocol should include specific tests to confirm the identity of the substance. This often involves qualitative tests for sodium, aluminum, and sulfate. A flame test, for example, produces a characteristic yellow color for sodium, while precipitation reactions can confirm the presence of aluminum (as aluminum hydroxide) and sulfate (as barium sulfate). mubychem.com

Assay (Purity Determination): Standardized quantitative methods, such as the complexometric titration for aluminum described in section 6.2, are essential. fao.orgfao.org The protocol must specify the exact procedure, including titrant concentration, sample weight, and endpoint determination method.

Limit Tests for Impurities: Protocols must define the acceptable limits for various impurities and provide the standardized methods for their detection. This includes tests for heavy metals (e.g., lead), other alkali metals, and insoluble matter. fao.org For example, a limit test for fluoride (B91410) might involve a specific distillation process followed by measurement with an ion-selective electrode. fao.orgfao.org

Physicochemical Properties: Standard methods for determining properties such as pH of an aqueous solution, loss on ignition (to verify water of hydration content), and solubility must be included. fao.orgmubychem.com

Reference Standards: The use of certified reference materials (CRMs) or well-characterized internal standards is crucial for method validation and calibration. Organizations like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and the Food Chemicals Codex (FCC) provide detailed monographs that specify the full set of tests and acceptance criteria for different grades of the compound. americanelements.comthegoodscentscompany.com Adherence to these established protocols is a cornerstone of quality control in the pharmaceutical, food, and reagent chemical industries. thegoodscentscompany.com

Theoretical and Computational Chemistry

Quantum Mechanical (e.g., DFT) Investigations of Electronic Structure and Bonding

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and bonding characteristics of crystalline materials like sodium aluminum sulfate (B86663) dodecahydrate. Although specific DFT studies on this exact compound are not widely available in public literature, the principles and expected findings can be inferred from research on its constituent ions and related materials, such as bulk aluminum and various sulfate compounds. researchgate.netaps.org

A typical DFT study would involve solving the Kohn-Sham equations for a representative unit cell of the sodium aluminum sulfate dodecahydrate crystal. This process yields the ground-state electron density, from which numerous electronic properties can be derived. Key outputs of such an investigation would include the electronic band structure and the density of states (DOS). youtube.com

The band structure would reveal the nature of the electronic bands, particularly the valence band maximum (VBM) and the conduction band minimum (CBM). The energy difference between these points, the band gap, would determine the material's electronic conductivity. For an ionic salt like this compound, a large band gap is expected, characteristic of an electrical insulator.

The Partial Density of States (PDOS) would offer a more detailed view by projecting the total DOS onto the constituent atoms (Na, Al, S, O, H). This analysis would reveal the specific contributions of each element's orbitals to the valence and conduction bands. It would be expected that the states near the VBM are primarily composed of oxygen p-orbitals from the sulfate and water molecules, while the states at the CBM would likely have contributions from the aluminum and sodium cations.

Furthermore, analysis of the electron density distribution and charge transfer, often through methods like the Bader charge analysis, would quantify the ionic character of the bonds between the sodium and aluminum cations and the sulfate anions, as well as the nature of the hydrogen bonding involving the water of hydration. These calculations would provide a fundamental understanding of the forces holding the crystal lattice together.

Table 7.1.1: Predicted Electronic Properties from Analogous DFT Studies

| Property | Predicted Characteristic for this compound | Basis of Prediction |

| Band Gap | Large (> 5 eV) | Typical for ionic, hydrated sulfate salts. |

| Bonding Type | Primarily ionic between Na⁺, Al³⁺, and (SO₄)²⁻; Covalent within SO₄²⁻; Hydrogen bonding from H₂O. | Inferred from studies on related ionic compounds and hydrates. princeton.edu |

| Valence Band | Dominated by O 2p orbitals from sulfate and water. | Common feature in metal sulfates and hydrated crystals. |

| Conduction Band | Contributions from Al 3s/3p and Na 3s orbitals. | Based on electronic configurations of the constituent cations. |

This table is predictive and based on general principles and findings from DFT studies on similar materials, as direct research on this compound is limited.

Molecular Dynamics Simulations of Crystal Growth and Solution Interactions

Molecular dynamics (MD) simulations are a powerful computational method to study the time-evolution of molecular systems, providing a dynamic picture of processes like crystal growth and dissolution. youtube.com For this compound, MD simulations can bridge the gap between its macroscopic behavior and the underlying atomic-scale interactions.

Crystal Growth Simulations: Simulating the crystal growth of sodium alum from an aqueous solution would involve a large simulation box containing Na⁺, Al³⁺, and SO₄²⁻ ions, along with a significant number of water molecules. A seed crystal of this compound would be placed in the supersaturated solution. The simulation would then track the trajectories of all atoms over time as ions from the solution deposit onto the crystal surfaces. researchgate.net

These simulations can reveal:

Facet-specific growth rates: MD can determine which crystal faces (e.g., {111}, {100}) grow fastest, which is crucial for predicting the final crystal morphology. researchgate.net

Role of hydration: The simulations would explicitly show how water molecules arrange around the ions in solution and how they are incorporated into the crystal lattice as water of hydration. The dynamics of the hydration shells around the aluminum and sodium ions are critical to the crystallization process.

Nucleation mechanisms: By simulating a supersaturated solution without a seed crystal, it is possible to study homogeneous nucleation, observing the spontaneous formation of the initial crystal nucleus. mdpi.commst.eduarxiv.org These simulations can provide insights into the critical nucleus size and the free energy barrier for nucleation. mst.edu

Defect formation: MD simulations can also capture the formation of point defects, dislocations, or inclusions during the growth process, which can be influenced by the growth rate and solution composition. aps.org

Solution Interactions: MD simulations of this compound dissolved in water can provide detailed information about the structure and dynamics of the solvated ions. Key findings would include:

Coordination numbers: The average number of water molecules in the first and second hydration shells of Na⁺ and Al³⁺ ions.

Ion pairing: The simulations could quantify the extent of contact and solvent-shared ion pairs between the cations and sulfate anions in solution.

Transport properties: By analyzing the atomic trajectories, properties such as the diffusion coefficients of the ions and the viscosity of the solution can be calculated as a function of concentration.

Table 7.2.1: Parameters and Potential Findings from MD Simulations

| Simulation Type | Key Parameters | Potential Insights |

| Crystal Growth | Interatomic potential (force field), temperature, pressure, solution concentration. | Growth kinetics, crystal habit, role of solvent, defect mechanisms. researchgate.net |

| Solution Dynamics | Force field, temperature, pressure, concentration. | Ion hydration structure, ion pairing, diffusion coefficients, solution viscosity. |

| Nucleation | Force field, temperature, supersaturation level. | Critical nucleus size, nucleation rate, structural evolution of nascent crystals. mdpi.comarxiv.org |

This table outlines typical parameters and expected outcomes from MD simulations based on studies of similar systems like pure aluminum solidification and other salt crystallization. researchgate.netcranfield.ac.uk

Thermodynamic Modeling of Phase Equilibria and Stability Diagrams

Thermodynamic modeling is essential for understanding the conditions under which this compound is stable and for predicting its behavior in multicomponent systems. This involves constructing phase diagrams based on thermodynamic data.

A comprehensive thermodynamic model for the Na₂O-Al₂O₃-SO₃-H₂O system would be required to fully describe the stability of this compound. Such models, often based on the Pitzer equations for electrolyte solutions, can predict solid-liquid equilibria over a wide range of temperatures and compositions. acs.org

Phase Diagrams: A temperature-composition phase diagram would delineate the regions where this compound is the stable solid phase in equilibrium with an aqueous solution. Key features of such a diagram for the NaAl(SO₄)₂-H₂O system would include:

Solubility Curve: This line would show the saturation concentration of sodium aluminum sulfate in water as a function of temperature. wikipedia.orglibretexts.org

Eutectic Point: The point at which the solution is in equilibrium with both ice and solid this compound. libretexts.org

Peritectic Points: If the compound undergoes incongruent melting (decomposing upon heating), peritectic points would indicate the temperature at which it transforms into another solid phase (e.g., a lower hydrate (B1144303) or an anhydrous salt) and a saturated solution. youtube.com

Thermodynamic Stability: Thermodynamic models can also be used to calculate the Gibbs free energy of formation (ΔG°f) and other thermodynamic properties of this compound. These values are crucial for predicting its stability relative to other phases and its reactivity in chemical processes. The stability is highly dependent on temperature and water activity.

Table 7.3.1: Key Features of a Hypothetical NaAl(SO₄)₂-H₂O Phase Diagram

| Feature | Description | Significance |

| Solubility Curve | Concentration of saturated solution vs. Temperature. | Defines the boundary between unsaturated solution and solid-liquid equilibrium. |

| Stable Hydrate Region | Area where NaAl(SO₄)₂·12H₂O is the stable solid phase. | Indicates conditions for crystallization and storage. |

| Dehydration Transitions | Temperatures at which water of crystallization is lost. | Critical for understanding thermal stability and processing. researchgate.net |

| Eutectic/Peritectic Points | Invariant points where multiple phases coexist in equilibrium. | Defines lowest melting points and decomposition pathways. libretexts.orgyoutube.com |

This table is illustrative, based on the principles of phase equilibria and data from related sulfate and aluminate systems. acs.orgresearchgate.net

Prediction of Spectroscopic Signatures and Reaction Pathways

Computational chemistry provides the tools to predict spectroscopic signatures (like IR and Raman spectra) for compounds like this compound. These predictions are invaluable for interpreting experimental spectra and identifying the compound in complex mixtures.

Vibrational Spectroscopy Prediction: The primary method for predicting vibrational spectra is to perform a DFT calculation on the molecule or crystal unit cell. After optimizing the geometry, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to atomic displacements, which yields the vibrational frequencies and their corresponding normal modes. acs.org

For this compound, the predicted spectrum would show distinct bands corresponding to:

Sulfate (SO₄²⁻) Vibrations: The internal modes of the sulfate ion (symmetric and asymmetric stretching and bending) would appear in their characteristic regions. For a free sulfate ion (Td symmetry), there are four fundamental vibrations: ν₁ (symmetric stretch), ν₂ (symmetric bend), ν₃ (asymmetric stretch), and ν₄ (asymmetric bend). In the crystal, the local symmetry is lower, which can cause these bands to split. princeton.eduresearchgate.netresearchgate.net